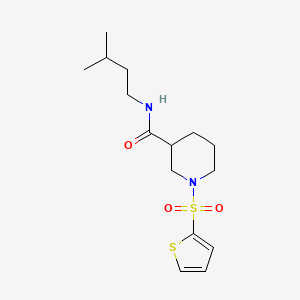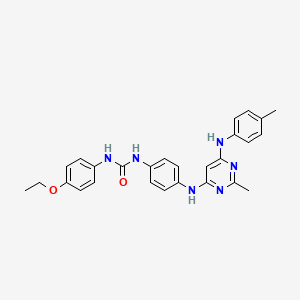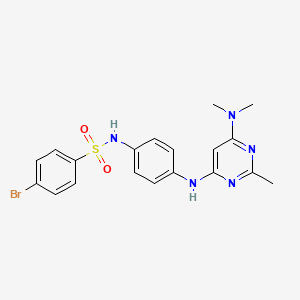
3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Nitric acid or a nitrating agent.
Conditions: The nitration reaction is typically performed at low temperatures to control the reaction rate and prevent side reactions.
Step 3: Formation of Benzamide
Reagents: Benzoyl chloride and an amine.
Conditions: The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the nitro and benzamide groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
-
Step 1: Formation of Benzoxazine Core
Reagents: Phenol, formaldehyde, and an amine.
Conditions: The reaction is carried out under acidic or basic conditions, often at elevated temperatures.
化学反应分析
Types of Reactions
3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Amino derivative.
Reduction of Carbonyl Group: Hydroxyl derivative.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: Benzoxazine derivatives are known for their thermal stability and are used in the development of advanced materials, such as high-performance polymers.
Industry: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring can also interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
- 3,5-Dinitro-N-(3-{[1-oxo-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propanyl]oxy}phenyl)benzamide
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl β-D-glucopyranoside
Uniqueness
3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzamide moiety allows for diverse chemical reactivity and potential therapeutic applications.
属性
分子式 |
C15H11N3O5 |
|---|---|
分子量 |
313.26 g/mol |
IUPAC 名称 |
3-nitro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C15H11N3O5/c19-14-8-23-13-5-4-10(7-12(13)17-14)16-15(20)9-2-1-3-11(6-9)18(21)22/h1-7H,8H2,(H,16,20)(H,17,19) |
InChI 键 |
IRDKKNNNFDSPFE-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11337928.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11337935.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11337945.png)

![ethyl 4-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11337949.png)
![2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11337955.png)
![{1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11337963.png)

![2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337982.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11337986.png)
![N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337987.png)
![4-bromo-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11337994.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11337995.png)
